molecular formula C24H19NO3 B2936792 4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923210-73-5

4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2936792
CAS No.: 923210-73-5
M. Wt: 369.42
InChI Key: OJCHBFBXZSWHMQ-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a benzamide derivative featuring a 4H-chromen-4-one (coumarin) core. Key structural attributes include:

  • Chromen substituents: A 2-(2-methylphenyl) group at position 2 and a benzamide moiety at position 6.
  • Benzamide modification: A para-methyl group on the benzamide ring.
  • Functional groups: A ketone at position 4 of the chromen ring and an amide linkage connecting the benzamide to the chromen system.

This compound is hypothesized to exhibit biological activity due to structural similarities with kinase inhibitors and antiproliferative agents, though direct pharmacological data is unavailable in the provided evidence .

Properties

IUPAC Name

4-methyl-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-15-7-9-17(10-8-15)24(27)25-18-11-12-22-20(13-18)21(26)14-23(28-22)19-6-4-3-5-16(19)2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCHBFBXZSWHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, starting with the formation of the chromen-4-one core One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with malonic acid or its derivatives under basic conditions to form the chromen-4-one structure

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: can undergo various chemical reactions, including:

  • Oxidation: : The chromen-4-one core can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide and chromen-4-one rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve strong nucleophiles like hydroxide (OH⁻).

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Hydroquinones and other reduced forms.

  • Substitution: : Brominated or nitro-substituted derivatives.

Scientific Research Applications

4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: has diverse applications in scientific research:

  • Chemistry: : It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

  • Medicine: : Research has explored its use in drug development, particularly for its potential therapeutic effects in treating diseases such as cancer and diabetes.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its antimicrobial effects could be due to the disruption of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide ()
  • Structural difference : Bromine replaces the methyl group at the para position of the benzamide.
  • No activity data is available, but halogenated analogs often show enhanced target affinity in medicinal chemistry .
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide ()
  • Structural difference : Chlorine replaces the methyl group on the benzamide.
  • Implications : Chlorine’s moderate electronegativity could balance lipophilicity and polarity. The compound (CAS 923211-76-1) shares the same chromen substitution pattern as the target, making it a direct analog for studying halogen vs. alkyl substituent effects .
4-Chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide ()
  • Structural difference : The methyl group on the chromen-attached phenyl ring is at the meta position instead of ortho.

Core Modifications in Related Compounds

Ethynyl vs. Ethylenic Linkages ()
  • In unrelated benzamide derivatives (e.g., compound 6 in ), replacing an amide with a retroamide group increased potency threefold.
  • Similarly, ethynyl-linked compounds () showed enhanced enzymatic and antiproliferative activity compared to ethylenic precursors. While these modifications are absent in the target compound, they highlight the critical role of linker flexibility and electronic properties in activity optimization .

Substituent Positional Isomerism ( vs. 11)

  • Ortho vs. Meta-substituted (): Could offer better spatial alignment with hydrophobic regions in enzymes or receptors.

Research Implications and Gaps

  • Activity Data: No direct pharmacological data is available for the target compound or its analogs in the provided evidence. Future studies should prioritize enzymatic assays (e.g., kinase inhibition) and cellular antiproliferation tests.
  • Synthetic Accessibility : The chloro and bromo analogs () are synthetically tractable, enabling rapid SAR exploration.
  • Computational Modeling : Tools like SHELXL () and PCM () could model electronic effects and solvation behavior to predict binding modes.

Biological Activity

4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chromenone core and a benzamide moiety, has attracted interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C22H20N2O3
  • Molecular Weight : 356.4 g/mol
  • CAS Number : 921881-63-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both chromenone and benzamide functionalities allows for diverse interactions that can lead to significant pharmacological effects.

Antitumor Activity

Recent studies have demonstrated that derivatives of chromenone exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that the methyl groups on the phenyl ring enhance the cytotoxic activity by increasing electron density, which facilitates interaction with target proteins involved in tumor growth regulation .

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (µg/mL)
Compound AA4311.98 ± 1.22
Compound BJurkat1.61 ± 1.92
This compoundMCF7TBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar benzamide derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 50 µg/mL
Escherichia coli< 60 µg/mL

Case Studies

A notable case study involved the synthesis and evaluation of various chromenone derivatives, including the target compound, which highlighted its effectiveness in inhibiting cell proliferation in vitro. The study utilized molecular docking simulations to predict binding affinities with key proteins involved in cancer progression, confirming the potential of this compound as a lead candidate for further development .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics, with moderate bioavailability. Toxicological assessments are ongoing to evaluate safety profiles in vivo. Early results indicate low toxicity at therapeutic doses, making it a candidate for further clinical development.

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